molecular formula C13H11Cl2N3O3S B11404335 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11404335
M. Wt: 360.2 g/mol
InChI Key: DGFUZDRWASNOJR-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on an aromatic ring.

    Sulfonylation reactions: where a sulfonyl group is introduced to the molecule.

    Amidation reactions: where an amide bond is formed between a carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: where the compound is oxidized to form new functional groups.

    Reduction: where the compound is reduced to form simpler derivatives.

    Substitution: where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, 5-CHLORO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(4-CHLOROPHENYL)-2-(METHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-BROMO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-METHOXYPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(4-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and functional groups. These structural features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19)

InChI Key

DGFUZDRWASNOJR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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